![molecular formula C9H7N3O2 B3360020 4-(Pyridine-4-carbonyl)-1,3-dihydro-2H-imidazol-2-one CAS No. 88166-66-9](/img/structure/B3360020.png)
4-(Pyridine-4-carbonyl)-1,3-dihydro-2H-imidazol-2-one
Overview
Description
Pyridine is a valuable nitrogen-based heterocyclic compound that is present in a large number of naturally occurring bioactive compounds . It is widely used in drug design and development in pharmaceuticals, as well as a precursor to agrochemicals and chemicals in various industries .
Synthesis Analysis
Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrates under optimum conditions, resulting in Schiff base products . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems .Molecular Structure Analysis
The five-membered pyrrolidine ring, a derivative of pyridine, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Bimolecular nucleophilic substitution (SN2) is a fundamental reaction that has been widely studied . In this reaction, a nucleophile attacks a central atom, which results in the displacement of a leaving group .Physical And Chemical Properties Analysis
Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is also a key solvent and reagent . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .Mechanism of Action
Safety and Hazards
Future Directions
The nitrogen-bearing heterocycle pyridine in its several analogous forms occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research . This moiety has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .
properties
IUPAC Name |
4-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-8(6-1-3-10-4-2-6)7-5-11-9(14)12-7/h1-5H,(H2,11,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMMUGRPEYWUNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)C2=CNC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40607971 | |
Record name | 4-(Pyridine-4-carbonyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isonicotinoyl-1H-imidazol-2(3H)-one | |
CAS RN |
88166-66-9 | |
Record name | 4-(Pyridine-4-carbonyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40607971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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